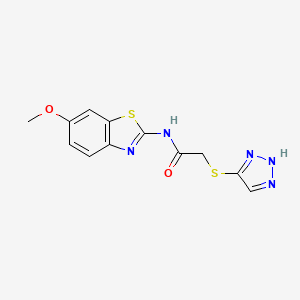![molecular formula C16H17N3O3 B5501962 N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as EPI-001, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of prostate cancer. EPI-001 works by targeting the androgen receptor (AR), a protein that plays a crucial role in the development and progression of prostate cancer.
Wirkmechanismus
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide works by binding to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the androgen receptor from interacting with coactivator proteins, which are necessary for the activation of genes involved in prostate cancer development and progression. By inhibiting the androgen receptor in this manner, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide effectively blocks the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to have other biochemical and physiological effects. For example, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to reduce the expression of genes involved in inflammation, which may have implications for the treatment of other diseases such as rheumatoid arthritis. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to reduce the growth of hair follicles, which may have implications for the treatment of male pattern baldness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its specificity for the androgen receptor, which makes it a potentially safer and more effective therapeutic agent than conventional anti-androgen therapies. However, one limitation of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its availability for certain research applications.
Zukünftige Richtungen
There are several potential future directions for research on N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One area of focus could be the development of more efficient synthesis methods to reduce the cost and increase the availability of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide for research and clinical applications. Another area of focus could be the optimization of dosing regimens and combination therapies to maximize the anti-cancer effects of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. Additionally, further research could be conducted to investigate the potential applications of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide in other diseases beyond prostate cancer.
Synthesemethoden
The synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves a multistep process that begins with the reaction of 4-pyridinecarboximidamide with 2-(4-ethylphenoxy)acetic acid. The resulting product is then subjected to a series of chemical reactions, including esterification, amidation, and reduction, to yield N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. The overall yield of the synthesis process is approximately 5%, and the purity of the final product is greater than 95%.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied in preclinical models of prostate cancer, and has shown promising results in inhibiting the growth and proliferation of prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to be effective in overcoming resistance to conventional anti-androgen therapies, making it a potential treatment option for patients with advanced prostate cancer.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-12-3-5-14(6-4-12)21-11-15(20)22-19-16(17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPJJAZKLOJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{[2-(4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)
![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)


![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)
